Superior Antidepressant-Like Potency in Murine Behavioral Models: Auraptenol vs. Imperatorin
In validated mouse models of depression (forced swimming test and tail suspension test), Auraptenol demonstrates dose-dependent antidepressant-like efficacy at significantly lower doses compared to the structurally related coumarin Imperatorin. Auraptenol decreased immobility time within a dose range of 0.05-0.4 mg/kg, whereas Imperatorin required doses of 1-5 mg/kg to achieve a comparable effect [1] [2]. This represents an approximate 5- to 10-fold higher potency for Auraptenol in these behavioral paradigms. Furthermore, the antidepressant-like effect of Auraptenol was specifically blocked by the selective 5-HT1A antagonist WAY100635 (1 mg/kg), confirming mechanistic engagement of this receptor, while Imperatorin's antidepressant effect was observed only in male subjects, indicating a potential sex-dependent response not reported for Auraptenol [1] [2].
| Evidence Dimension | Antidepressant-like efficacy (effective dose range) |
|---|---|
| Target Compound Data | Auraptenol: 0.05-0.4 mg/kg (dose-dependent decrease in immobility) |
| Comparator Or Baseline | Imperatorin: 1-5 mg/kg (effective dose range) |
| Quantified Difference | Auraptenol is approximately 5- to 10-fold more potent than Imperatorin on a mg/kg basis in mouse behavioral models. |
| Conditions | Mouse forced swimming test (FST) and tail suspension test (TST); male ICR mice. |
Why This Matters
For researchers developing antidepressant candidates, Auraptenol's higher potency allows for lower dosing, potentially reducing off-target effects and compound consumption in preclinical studies.
- [1] Gu X, Zhou Y, Wu X, Wang F, Zhang CY, Du C, et al. Antidepressant-like effects of auraptenol in mice. Sci Rep. 2014;4:4433. View Source
- [2] Kowalczyk J, Nakos-Bimpos M, Polissidis A, Dalla C, Kokras N, Skalicka-Woźniak K, et al. Imperatorin Influences Depressive-like Behaviors: A Preclinical Study on Behavioral and Neurochemical Sex Differences. Int J Mol Sci. 2022;23(3):1179. View Source
